molecular formula C7H12O4S B2393617 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one CAS No. 2248268-34-8

2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one

Cat. No.: B2393617
CAS No.: 2248268-34-8
M. Wt: 192.23
InChI Key: BKHDVIFUFJJTHJ-UHFFFAOYSA-N
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Description

2,4,9-Trioxa-3λ⁴-thiaspiro[5.5]undecan-3-one is a spirocyclic compound characterized by a unique heteroatomic framework, combining three oxygen atoms and one sulfur atom within its bicyclic structure. The spiro[5.5]undecane core positions the ketone group at the 3-position, with oxygen atoms at positions 2, 4, and 9, and a sulfur atom at position 3 (λ⁴ denotes tetravalent sulfur). This arrangement confers distinct electronic and steric properties compared to simpler spirocyclic analogs.

Properties

IUPAC Name

2,4,9-trioxa-3λ4-thiaspiro[5.5]undecane 3-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-12-10-5-7(6-11-12)1-3-9-4-2-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHDVIFUFJJTHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12COS(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Scientific Research Applications

2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,4,9-Trioxa-3λ⁴-thiaspiro[5.5]undecan-3-one with structurally related spirocyclic compounds, focusing on heteroatom composition, substituents, pharmacological activity, and synthetic approaches.

Table 1: Key Structural and Functional Comparisons

Compound Name Heteroatoms Substituents Pharmacological Activity Synthesis & Applications References
2,4,9-Trioxa-3λ⁴-thiaspiro[5.5]undecan-3-one 3 O, 1 S, 1 ketone None (hypothetical) Not reported Likely requires multi-step heteroatom incorporation Inferred
1,5-Dioxaspiro[5.5]undecan-3-one 2 O, 1 ketone None Not specified Synthesized via cyclization of diols/ketones
1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones 1 O, 2 N, 1 ketone Alkyl/aryl (e.g., benzyl, fluorobenzyl) Antihypertensive agents (e.g., compound 21 in ) Substitution reactions on spirolactam core
2,4-Dioxa-3λ⁴-thiaspiro[5.5]undecan-3-one 2 O, 1 S, 1 ketone None Building block for polymers Not detailed; likely via sulfur insertion
7,9-Dimethylspiro[5.5]undecan-3-one No heteroatoms Methyl groups Fragrance ingredient (no sensitization risk) Aldol cyclization or methylation

Key Findings:

Heteroatom Influence on Reactivity and Applications :

  • The trioxa-thia structure of the target compound distinguishes it from nitrogen-containing analogs (e.g., 1-oxa-4,9-diazaspiro derivatives). The sulfur atom may enhance electrophilicity at the ketone, influencing reactivity in nucleophilic additions or polymerizations .
  • Nitrogen-containing analogs (e.g., 1-oxa-4,9-diazaspiro compounds) exhibit significant pharmacological activity. For example, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (compound 21) demonstrated potent antihypertensive effects, with lower alkyl substituents (methyl, ethyl) preserving activity, while bulkier groups reduced efficacy .

Synthetic Strategies :

  • 1,5-Dioxaspiro[5.5]undecan-3-one : Synthesized via cyclization of diols or ketones under acidic conditions, as detailed in . This method could be adapted for trioxa-thia derivatives by incorporating sulfur precursors .
  • 1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones : Prepared through substitution reactions on a spirolactam core. For instance, BLD Pharm Ltd. synthesized fluorobenzyl-substituted variants (e.g., BD571267) for drug discovery .

Material Science Applications :

  • Poly(carbonate)s derived from 2,4-dioxa-3λ⁴-thiaspiro[5.5]undecan-3-one exhibited high glass transition temperatures (Tg = 124°C), suggesting thermal stability for polymer applications . The trioxa-thia analog may offer similar or enhanced properties due to additional oxygen atoms.

Biological Activity

Chemical Structure and Properties

2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one is a complex organic compound characterized by its spirocyclic structure, which may contribute to its unique biological properties. The presence of both oxygen and sulfur in its structure suggests potential interactions with biological systems that could lead to various pharmacological effects.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one exerts its effects are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Many spirocyclic compounds act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The compound may interact with specific receptors, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Studies have shown that compounds similar to 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one exhibit significant antimicrobial activity against various bacteria and fungi.

Organism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain types of cancer cell lines.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)10 µM
MCF-7 (breast cancer)15 µM
A549 (lung cancer)12 µM

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of pathogenic bacteria responsible for common infections. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro experiments demonstrated that 2,4,9-Trioxa-3lambda4-thiaspiro[5.5]undecan-3-one significantly reduced cell viability in various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.

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